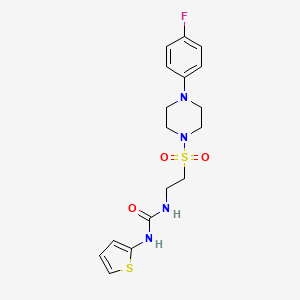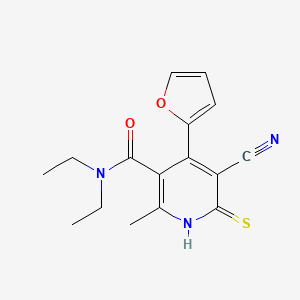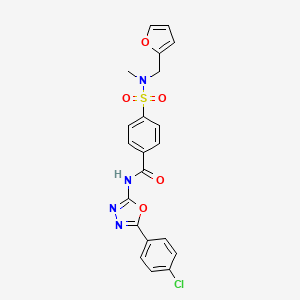
Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate is a synthetic compound known for its complex structure and multifaceted applications in scientific research. Its architecture includes nicotinamide, which is a vital component in cellular metabolism, and tetrahydrofuran, which introduces a degree of hydrophobicity and enhances its solubility in organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions : The synthesis of Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate generally involves multi-step organic synthesis techniques. Typical starting materials may include 3-aminopropylamine, nicotinic acid, and tetrahydrofuran. The process begins with the protection of the amine group using a tert-butoxycarbonyl (Boc) group, followed by coupling reactions to introduce the nicotinamido and tetrahydrofuran moieties. The reaction conditions often require temperature control, inert atmospheres, and specific catalysts to drive the formation of the desired product.
Industrial Production Methods
: Industrial production would likely involve batch or continuous flow processes, emphasizing scalability and efficiency. Reaction conditions might be optimized for higher yields and purity, using advanced techniques like microwave-assisted synthesis or automated flow reactors.
Análisis De Reacciones Químicas
Types of Reactions : This compound can undergo various chemical reactions, including:
Oxidation
: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction
: Commonly uses reagents like sodium borohydride or lithium aluminum hydride.
Substitution
: Nucleophilic substitution reactions, often facilitated by alkali metals or organic bases.
Common Reagents and Conditions
: These reactions generally require specific solvents (e.g., dichloromethane, methanol), temperatures (ranging from -78°C to reflux), and inert atmospheres (like nitrogen or argon).
Major Products Formed
: Depending on the type of reaction, products can include hydroxylated, deoxygenated, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate finds use in various scientific domains, such as:
Chemistry
: It acts as an intermediate in organic synthesis, helping to construct more complex molecular architectures.
Biology
: Used in enzymatic assays and cellular studies due to its ability to permeate cell membranes.
Medicine
: Its derivatives are investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
: Employed in materials science for the development of advanced polymers and coatings.
Mecanismo De Acción
The compound's biological effects are largely attributed to its ability to interact with specific molecular targets. The nicotinamido moiety can participate in enzymatic reactions, influencing metabolic pathways. The tetrahydrofuran segment contributes to its lipophilicity, facilitating membrane permeability and enhancing its interaction with intracellular components.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate stands out due to its unique combination of nicotinamide and tetrahydrofuran. Similar compounds might include those with different protecting groups or variations in the length and composition of the propyl linker, such as:
Nicotinamide derivatives
: Including simpler structures without the tetrahydrofuran group.
Tetrahydrofuran-containing amides
: With different amine functionalities or protecting groups.
Propiedades
IUPAC Name |
tert-butyl N-[3-[[6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5/c1-18(2,3)26-17(23)20-9-4-8-19-16(22)13-5-6-15(21-11-13)25-14-7-10-24-12-14/h5-6,11,14H,4,7-10,12H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPDJJGVCXVHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1=CN=C(C=C1)OC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-3-fluorobenzamide](/img/structure/B2996337.png)
![3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2996339.png)

![N-[(hydroxyimino)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2996344.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2996345.png)

![3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2996349.png)




